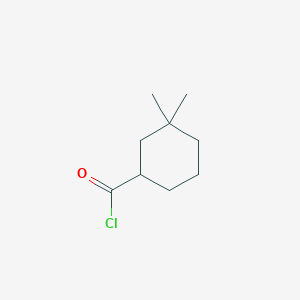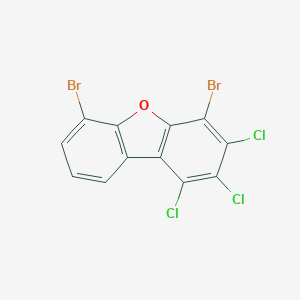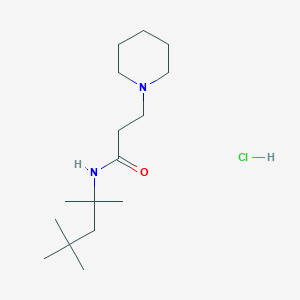![molecular formula C9H9ClO2S B012005 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 102645-96-5](/img/structure/B12005.png)
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one, also known as CHME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one also inhibits the activity of certain receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one have been extensively studied. It has been shown to reduce inflammation, pain, and fever in animal models. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a low toxicity profile, making it safe for use in animal studies. However, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. One area of interest is the development of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one and its potential therapeutic targets. Finally, the optimization of the synthesis method for 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one may lead to improved yields and purity, making it a more attractive candidate for drug development.
Synthesemethoden
The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one involves several steps, including the reaction of 2-hydroxy-4-(methylsulfanyl)phenylacetic acid with thionyl chloride to produce 2-chloro-4-(methylsulfanyl)phenylacetyl chloride. This intermediate product is then reacted with ethyl acetate in the presence of a base to yield 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been optimized for high yield and purity through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been investigated as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and receptors in the body has made it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
102645-96-5 |
|---|---|
Produktname |
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one |
Molekularformel |
C9H9ClO2S |
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
2-chloro-1-(2-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
AHSILBUTLIOZFM-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
Kanonische SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)



